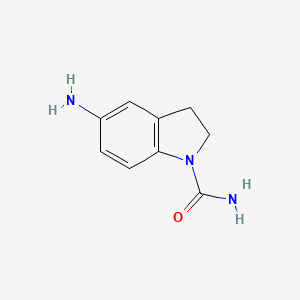
1-Bromo-2,3-difluoro-4-propoxybenzene
Overview
Description
1-Bromo-2,3-difluoro-4-propoxybenzene is an organic compound characterized by a benzene ring substituted with a bromo group, two fluoro groups, and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-difluoro-4-propoxybenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): This involves the bromination of 2,3-difluorophenol followed by propoxylation.
Nucleophilic Substitution: Starting with 1-bromo-2,3-difluorobenzene, the propoxy group can be introduced using propyl halides in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the substitution pattern on the benzene ring.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3-difluoro-4-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The fluoro groups can be reduced to form hydroxyl groups.
Substitution: The propoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Using nucleophiles like sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various functionalized benzene derivatives.
Scientific Research Applications
1-Bromo-2,3-difluoro-4-propoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Bromo-2,3-difluoro-4-propoxybenzene exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application, such as its role as a precursor in chemical synthesis or its biological activity.
Comparison with Similar Compounds
1-Bromo-2,3-difluoro-4-propoxybenzene is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:
1-Bromo-2,3-difluorobenzene: Lacks the propoxy group.
1-Bromo-4-propoxybenzene: Lacks the fluoro groups.
2,3-Difluoro-4-propoxybenzene: Lacks the bromo group.
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLBIKQCLBTQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652162 | |
| Record name | 1-Bromo-2,3-difluoro-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887582-69-6 | |
| Record name | 1-Bromo-2,3-difluoro-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(6-Aminopyridin-3-yl)oxy]benzamide](/img/structure/B1517576.png)

![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1517578.png)
![2-[4-(3-Cyanopropoxy)phenyl]acetic acid](/img/structure/B1517581.png)




amine](/img/structure/B1517588.png)
amine](/img/structure/B1517589.png)


![2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid](/img/structure/B1517598.png)
